3-(2-Methylthiophen-3-yl)benzoic acid
Description
3-(2-Methylthiophen-3-yl)benzoic acid is a benzoic acid derivative featuring a 2-methylthiophene substituent at the 3-position of the benzene ring. Such compounds are of interest in medicinal chemistry and materials science due to their ability to engage in hydrogen bonding (via the carboxylic acid group) and π-π stacking (via the aromatic systems).
Properties
Molecular Formula |
C12H10O2S |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
3-(2-methylthiophen-3-yl)benzoic acid |
InChI |
InChI=1S/C12H10O2S/c1-8-11(5-6-15-8)9-3-2-4-10(7-9)12(13)14/h2-7H,1H3,(H,13,14) |
InChI Key |
OVFGCBNXPBPPIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Overview
The Suzuki-Miyaura coupling is the predominant method reported for the synthesis of 3-(2-Methylthiophen-3-yl)benzoic acid. This palladium-catalyzed cross-coupling reaction involves the coupling of a halogenated benzoic acid derivative (commonly 3-bromobenzoic acid or 3-iodobenzoic acid) with a boronic acid or boronate ester derivative of 2-methylthiophene.
Reaction Scheme
- Reactants:
- 3-Halobenzoic acid (e.g., 3-bromobenzoic acid)
- 2-Methylthiophen-3-yl boronic acid or ester
- Catalyst: Palladium(0) complex (e.g., Pd(PPh3)4)
- Base: Potassium carbonate or sodium carbonate
- Solvent: Ethanol, tetrahydrofuran, or dioxane-water mixtures
- Temperature: Typically 70–90 °C
- Time: 6–24 hours depending on conditions
Key Parameters and Optimization
| Parameter | Typical Range | Effect on Outcome |
|---|---|---|
| Catalyst loading | 1–5 mol% | Higher loading improves rate but increases cost |
| Base concentration | 1.5–3 equivalents | Essential for boronate activation |
| Solvent choice | Ethanol, dioxane, water mixtures | Solvent polarity affects solubility and reaction rate |
| Temperature | 70–90 °C | Higher temperature improves conversion but may degrade sensitive groups |
| Reaction time | 6–24 hours | Longer time increases yield but risks side reactions |
Yield and Purity
Yields typically range from 65% to 90% under optimized conditions, with product purity exceeding 95% after purification by recrystallization or chromatography.
Mechanistic Notes
The reaction proceeds via oxidative addition of the aryl halide to the palladium catalyst, transmetallation with the thiophene boronic acid, and reductive elimination to form the biaryl product. The presence of the methyl substituent on the thiophene ring can influence the electronic properties and steric hindrance, affecting coupling efficiency.
Source
This method is documented in chemical supplier catalogs and research literature emphasizing palladium-catalyzed cross-couplings for thiophene-containing aromatic acids.
One-Pot Functionalization via Carboxylic Acid Activation and C–H Arylation
Reaction Description
Recent advances have demonstrated a one-pot synthesis approach where 3-methylbenzoic acid derivatives undergo direct C–H functionalization to attach thiophene rings. This method avoids pre-functionalization of the benzoic acid and uses transition metal catalysis under controlled conditions.
General Procedure
- Starting materials: 3-Methylbenzoic acid and 2-methylthiophene derivatives
- Catalysts: Copper(I) iodide, palladium complexes, or other transition metals
- Ligands: 1,10-Phenanthroline or similar nitrogen ligands
- Base: Cesium carbonate or potassium carbonate
- Solvent: Anhydrous 1,4-dioxane
- Temperature: 80–110 °C
- Time: 3–18 hours depending on step
Reaction Sequence
- Activation of carboxylic acid with isocyanide reagents or other activating agents at 80 °C for 3 hours.
- Addition of aryl iodide and catalysts, followed by heating at 110 °C for 18 hours to promote C–H arylation.
Yields and Scope
- Yields for related methylbenzoic acid derivatives in this protocol range from 69% to 87%.
- The method tolerates various electron-donating and electron-withdrawing substituents, indicating robustness.
- Scale-up to gram quantities has been demonstrated with consistent yields.
Advantages
- Avoids the need for pre-formed boronic acid derivatives.
- Streamlines synthesis by combining activation and coupling steps.
- Applicable to late-stage functionalization of complex molecules.
Source
This method is detailed in peer-reviewed publications focusing on one-pot synthesis and C–H functionalization of aromatic carboxylic acids.
Alternative Synthetic Routes
Triazine-Mediated Coupling
- Involves the reaction of triazine intermediates with aminobenzoate derivatives under controlled temperature (around 45 °C) in polar aprotic solvents such as dimethyl sulfoxide.
- Yields depend on reaction time (1–2 hours) and stoichiometric ratios.
- This method is more common in structurally related compounds but can be adapted for thiophene-benzoic acid derivatives.
Notes on Reaction Conditions
- Temperature control is critical to prevent degradation of methylthio groups.
- Solvent choice influences reaction kinetics and product isolation.
- Stoichiometry and catalyst loading require optimization for scale-up.
Source
Described in synthetic procedure reviews for methylthiophenylbenzoic acid derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents | Catalyst/System | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 3-Halobenzoic acid + 2-methylthiophene boronic acid | Pd(0) complex, K2CO3 | 70–90 °C, 6–24 h | 65–90 | Widely used, high purity, scalable |
| One-Pot C–H Arylation | 3-Methylbenzoic acid + aryl iodide | CuI, Pd, 1,10-phenanthroline, Cs2CO3 | 80–110 °C, 3–18 h | 69–87 | Streamlined, avoids pre-functionalization |
| Triazine-Mediated Coupling | Triazine intermediates + aminobenzoate | Triazine, DMSO | ~45 °C, 1–2 h | Variable | Less common, sensitive to conditions |
Analytical Characterization Supporting Synthesis
- Nuclear Magnetic Resonance Spectroscopy (NMR): Confirms substitution pattern and purity.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- X-ray Crystallography: Provides detailed bond lengths and angles, confirming molecular structure and crystal packing.
- Melting Point Determination: Assesses purity and physical properties.
These techniques are routinely applied post-synthesis to verify the identity and quality of 3-(2-Methylthiophen-3-yl)benzoic acid.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylthiophen-3-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 3-(2-Methylthiophen-3-yl)benzyl alcohol or 3-(2-Methylthiophen-3-yl)benzaldehyde.
Substitution: Halogenated derivatives of 3-(2-Methylthiophen-3-yl)benzoic acid.
Scientific Research Applications
3-(2-Methylthiophen-3-yl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 3-(2-Methylthiophen-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
- 2-(3-Benzyl-3-methylthioureido)benzoic acid (3g): Incorporates a benzyl-thioureido group at the 2-position of benzoic acid.
- 2-[(Methylthio)thiocarbonylamino]benzoic acid (4i): Features a methylthio-thiocarbonylamino group, which increases electron-withdrawing effects compared to simple thiophene substituents, as evidenced by downfield shifts in NH protons (δ 11.95 vs. δ 10.75 in 3g) .
- 3-Hydroxy-2-methylbenzoic acid : Substitutes a hydroxyl group at the 3-position, increasing acidity and solubility in polar solvents compared to thiophene-containing analogs .
Physical Properties
- Melting Points : Bulkier substituents (e.g., phenylethyl in 3h) correlate with higher melting points due to enhanced van der Waals interactions. The methylthio group in 4i further elevates the melting point (148–150°C) via dipole-dipole interactions .
- Acidity : The carboxylic acid group in 3-(2-methylthiophen-3-yl)benzoic acid is expected to exhibit moderate acidity (pKa ~4–5), comparable to 3-hydroxy-2-methylbenzoic acid (pKa ~2–3 for the hydroxyl group) .
Spectral Data and Electronic Effects
- ¹H-NMR Shifts :
- The COOH proton in 3g appears at δ 13.46, reflecting strong hydrogen bonding, whereas the NH proton in 4i resonates at δ 11.95 due to electron-withdrawing effects of the thiocarbonyl group .
- Thiophene-related protons in analogous compounds typically show upfield shifts (δ 6–8) due to aromatic shielding effects.
- ¹³C-NMR : The thioureido carbonyl in 3g appears at δ 180.53, while the carboxylic acid carbon in 3g is at δ 169.42, indicating distinct electronic environments .
Crystallographic and Stereochemical Considerations
- Atropisomerism: highlights atropisomerism in benzoic acid derivatives with bulky substituents (e.g., dicyano groups), where restricted rotation leads to distinct stereoisomers. This phenomenon may also apply to 3-(2-methylthiophen-3-yl)benzoic acid if steric hindrance exists between the thiophene and carboxylic acid groups .
- Crystal Packing: Compounds like 1a (orthorhombic P2₁2₁2₁) and 1b (monoclinic P2₁/c) exhibit different packing efficiencies due to substituent geometry, suggesting that the 2-methylthiophene group in 3-(2-methylthiophen-3-yl)benzoic acid could influence crystal symmetry and solubility .
Biological Activity
3-(2-Methylthiophen-3-yl)benzoic acid is an organic compound that has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. This article delves into its biological activity, highlighting research findings, case studies, and comparative data.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzoic acid moiety substituted with a 2-methylthiophen-3-yl group. Its molecular formula is , and it has a molecular weight of approximately 232.3 g/mol. The presence of both aromatic and thiophene rings contributes to its chemical reactivity and biological activity.
Biological Activities
Research has indicated that 3-(2-Methylthiophen-3-yl)benzoic acid may exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacteria and fungi.
- Antioxidant Properties : The compound may possess antioxidant capabilities, which are beneficial in mitigating oxidative stress.
- Cytotoxic Effects : Investigations into its cytotoxicity have shown varying effects on different cell lines, indicating a need for further exploration.
Comparative Analysis with Similar Compounds
To better understand the biological activity of 3-(2-Methylthiophen-3-yl)benzoic acid, it is useful to compare it with structurally similar compounds. Below is a table summarizing key features of related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-Methoxy-4-(2-methylthiophen-3-yl)benzoic acid | Contains a methoxy group, enhancing solubility | |
| 3-Hydroxy-4-(2-methylthiophen-3-yl)benzoic acid | Hydroxy group provides additional reactivity | |
| 3-(4-Methylthiophen-3-yl)benzoic acid | Different methyl substitution pattern on thiophene |
Antimicrobial Studies
In a study evaluating the antimicrobial properties of benzoic acid derivatives, 3-(2-Methylthiophen-3-yl)benzoic acid was tested against various pathogens. The findings indicated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis, suggesting its potential as an antibacterial agent .
Cytotoxicity Assessments
Cytotoxicity evaluations have been conducted using human foreskin fibroblasts and cancer cell lines (e.g., Hep-G2). Results demonstrated that at certain concentrations (1 and 10 μg/mL), the compound did not exhibit significant cytotoxicity, making it a candidate for further pharmacological studies .
The proposed mechanisms behind the biological activity of 3-(2-Methylthiophen-3-yl)benzoic acid include:
- Enzyme Inhibition : Interaction with enzymes such as cathepsins B and L has been suggested, which may enhance proteolytic pathways involved in cellular homeostasis.
- Oxidative Stress Reduction : The presence of functional groups capable of donating electrons may contribute to its antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
